molecular formula C5H6F2O4 B12109117 3,3-Difluoro-4-hydroxy-5-hydroxymethyl-dihydro-furan-2-one

3,3-Difluoro-4-hydroxy-5-hydroxymethyl-dihydro-furan-2-one

Cat. No.: B12109117
M. Wt: 168.10 g/mol
InChI Key: FBXJTMLCLDWDQO-UHFFFAOYSA-N
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Description

3,3-DIFLUORO-4-HYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-ONE is a chemical compound with the molecular formula C5H6F2O4 and a molecular weight of 168.0955464 g/mol . This compound is known for its unique structure, which includes two fluorine atoms, a hydroxyl group, and a hydroxymethyl group attached to an oxolanone ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3,3-DIFLUORO-4-HYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-ONE involves several steps. One common method includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at a low temperature to ensure the selective introduction of fluorine atoms .

Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often incorporate advanced purification techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

3,3-DIFLUORO-4-HYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-ONE undergoes various chemical reactions, including:

Common conditions for these reactions include controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield. The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

3,3-DIFLUORO-4-HYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-DIFLUORO-4-HYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-ONE involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The hydroxyl and hydroxymethyl groups contribute to its solubility and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

3,3-DIFLUORO-4-HYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-ONE can be compared with other similar compounds, such as:

The uniqueness of 3,3-DIFLUORO-4-HYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-ONE lies in its specific combination of fluorine atoms and hydroxyl groups, which confer distinct chemical and biological properties.

Biological Activity

3,3-Difluoro-4-hydroxy-5-hydroxymethyl-dihydro-furan-2-one (C5H6F2O4), also known as 3,3-DIFLUORO-4-HYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-ONE, is a fluorinated compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of fluorine and hydroxyl groups, suggests various applications in medicinal chemistry and biological research.

The molecular formula of this compound is C5H6F2O4, with a molecular weight of approximately 168.1 g/mol. The compound features a furan ring, which is known for its reactivity and versatility in organic synthesis.

PropertyValue
Molecular FormulaC5H6F2O4
Molecular Weight168.1 g/mol
CAS Number939760-77-7

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity. It has been tested against a range of pathogens, including antibiotic-resistant strains. The mechanism of action involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

2. Enzyme Inhibition
The compound has been identified as a potential enzyme inhibitor. Its structure allows it to interact with specific enzymes involved in metabolic processes, potentially leading to therapeutic applications in diseases such as cancer and infections.

3. Antioxidant Activity
Preliminary studies suggest that this compound may exhibit antioxidant properties. This activity could be beneficial in mitigating oxidative stress-related diseases.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Fluorine Atoms: The presence of fluorine enhances the compound's lipophilicity and binding affinity to biological targets.
  • Hydroxyl Groups: These groups contribute to solubility and facilitate interactions through hydrogen bonding with enzymes and receptors.

Case Studies

Several studies have investigated the biological effects of this compound:

1. Antimicrobial Efficacy Study
A study examined the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited broad-spectrum activity, particularly against Gram-positive bacteria with minimal cytotoxic effects on human cells .

2. Enzyme Inhibition Research
Research focused on the inhibition of specific metabolic enzymes showed that this compound could effectively inhibit key enzymes involved in glycolysis and lipid metabolism, suggesting potential applications in metabolic disorders .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with other similar compounds:

Compound NameStructure CharacteristicsBiological Activity
3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuranone Similar furan structureAntimicrobial
5,6-Dihydroxy-4,5-dimethylfuranone Different substituents on furanAntioxidant

Properties

IUPAC Name

3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O4/c6-5(7)3(9)2(1-8)11-4(5)10/h2-3,8-9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXJTMLCLDWDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(=O)O1)(F)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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